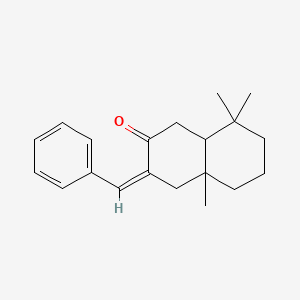
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a benzylidene group and multiple methyl groups, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone typically involves the following steps:
Formation of the Naphthalenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzylidene Group: This step may involve a condensation reaction between the naphthalenone core and a benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalenone ring, potentially converting it to an alcohol.
Substitution: The aromatic ring in the benzylidene group can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzylidene oxide derivatives.
Reduction: Alcohol derivatives of the naphthalenone ring.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the production of specialty chemicals or as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies and molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalenone Derivatives: Compounds with similar naphthalene ring systems but different substituents.
Benzylidene Compounds: Compounds featuring the benzylidene group attached to various core structures.
Uniqueness
The uniqueness of 3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H26O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-4a,8,8-trimethyl-1,4,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H26O/c1-19(2)10-7-11-20(3)14-16(17(21)13-18(19)20)12-15-8-5-4-6-9-15/h4-6,8-9,12,18H,7,10-11,13-14H2,1-3H3/b16-12- |
Clave InChI |
LIUVFOKCJJCHTI-VBKFSLOCSA-N |
SMILES isomérico |
CC1(CCCC2(C1CC(=O)/C(=C\C3=CC=CC=C3)/C2)C)C |
SMILES canónico |
CC1(CCCC2(C1CC(=O)C(=CC3=CC=CC=C3)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


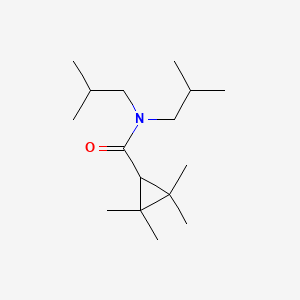
![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15283254.png)
![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)
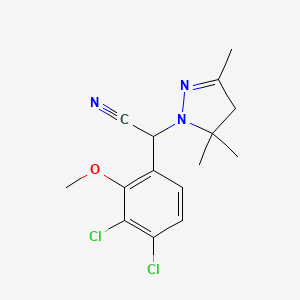
![6-(1-Adamantyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283268.png)

![2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide](/img/structure/B15283294.png)
![7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283307.png)
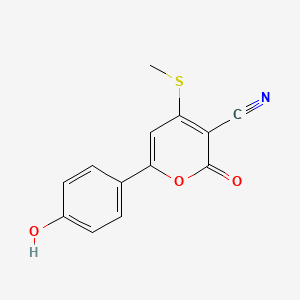
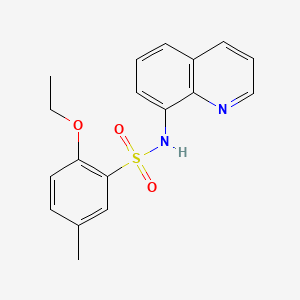
![5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283336.png)
![N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B15283344.png)
![{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B15283346.png)
